molecular formula C21H21NO5 B5296442 allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate

allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate

Cat. No. B5296442
M. Wt: 367.4 g/mol
InChI Key: YQSVHOAJFLYIRX-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate, also known as MAMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate is not fully understood. However, studies have shown that allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has been shown to have a range of biochemical and physiological effects. Studies have shown that allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate can inhibit the expression of various proteins involved in cancer cell proliferation and survival. Additionally, allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has been shown to induce oxidative stress in cancer cells, leading to cell death. allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has also been studied for its potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate in lab experiments is its potential as a targeted drug delivery system. allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate can be conjugated with drugs, allowing for targeted drug delivery to cancer cells. Additionally, allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of using allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the study of allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate. One potential direction is the development of allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate-based drug delivery systems for cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate and its potential applications in other fields, such as anti-inflammatory therapy. Finally, the synthesis of allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate could be optimized to make it more accessible to researchers.

Synthesis Methods

Allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate can be synthesized using a multi-step process that involves the reaction of allyl bromide with 4-methoxyphenylacetic acid, followed by the reaction of the resulting product with 2-methoxybenzoyl chloride. The final step involves the reaction of the resulting product with acryloyl chloride. The synthesis of allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has been extensively studied for its potential applications in the field of cancer research. Studies have shown that allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has anti-tumor properties and can induce apoptosis in cancer cells. Additionally, allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has also been studied for its potential applications in the field of drug delivery. Studies have shown that allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate can be used as a carrier for drugs, allowing for targeted drug delivery to cancer cells.

properties

IUPAC Name

prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-4-13-27-21(24)18(14-15-9-11-16(25-2)12-10-15)22-20(23)17-7-5-6-8-19(17)26-3/h4-12,14H,1,13H2,2-3H3,(H,22,23)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSVHOAJFLYIRX-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)OCC=C)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)OCC=C)/NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate

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